Pristanic acid

Catalog No.
S578212
CAS No.
1189-37-3
M.F
C19H38O2
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pristanic acid

CAS Number

1189-37-3

Product Name

Pristanic acid

IUPAC Name

2,6,10,14-tetramethylpentadecanoic acid

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C19H38O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(20)21/h15-18H,6-14H2,1-5H3,(H,20,21)

InChI Key

PAHGJZDQXIOYTH-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O

Synonyms

pristanic acid

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O

Pristanic Acid (C19H38O2) is a branched-chain fatty acid found naturally in various sources, including dairy products, meat, and fish . While its specific biological function remains under investigation, research explores its potential applications in various scientific fields, primarily focusing on its role as a biomarker and its potential therapeutic implications.

Biomarker for X-Adrenoleukodystrophy (X-ALD)

One of the most established applications of Pristanic Acid lies in its use as a biomarker for X-Adrenoleukodystrophy (X-ALD) . X-ALD is a rare, inherited genetic disorder affecting the nervous system and adrenal glands. It is caused by mutations in the ABCD1 gene, leading to the accumulation of very-long-chain fatty acids (VLCFAs) in the body, including Pristanic Acid.

Elevated levels of Pristanic Acid in blood plasma serve as a diagnostic indicator for X-ALD, allowing for early detection and intervention . This is crucial as early diagnosis and treatment can significantly improve patient outcomes.

Potential Therapeutic Applications

Emerging research explores the potential therapeutic applications of Pristanic Acid. While still in the early stages, studies suggest various possibilities:

  • Anti-cancer properties: Studies indicate that Pristanic Acid might possess anti-cancer properties by influencing cell proliferation, differentiation, and apoptosis (programmed cell death) in cancer cells . Further research is needed to validate these findings and understand the underlying mechanisms.
  • Anti-inflammatory effects: Pristanic Acid may exhibit anti-inflammatory properties, potentially offering benefits in conditions like inflammatory bowel disease and arthritis . However, more research is required to confirm these effects and elucidate their mechanism of action.
  • Neuroprotective potential: Studies suggest that Pristanic Acid might have neuroprotective effects, potentially benefiting neurodegenerative diseases like Alzheimer's disease . However, further investigation is necessary to understand its role and potential therapeutic applications in this context.

Pristanic acid, known scientifically as 2,6,10,14-tetramethylpentadecanoic acid, is a branched-chain fatty acid characterized by its unique structure featuring four methyl groups at the 2-, 6-, 10-, and 14-positions of a pentadecanoic acid backbone. This compound is naturally present in various biological systems and can be found in the lipids of organisms such as freshwater sponges, krill, earthworms, whales, and in human milk fat and bovine depot fat . Pristanic acid is typically present alongside phytanic acid, which is its precursor formed through the alpha-oxidation of phytol derived from dietary sources .

  • At physiological concentrations, pristanic acid acts as a natural ligand (binding molecule) for peroxisome proliferator-activated receptor alpha (PPARα) []. PPARα is a key regulator of fat metabolism in the liver [].

  • However, when pristanic acid levels rise due to metabolic disorders, it can contribute to health problems. Inherited conditions like Zellweger syndrome impair the breakdown of both phytanic and pristanic acid, leading to their accumulation and associated neurological and systemic issues [, ].

  • Concerns arise when pristanic acid accumulates due to metabolic disorders. The specific health effects depend on the underlying condition but can involve neurological problems and developmental delays [, ].

In the body:

  • Beta-Oxidation: In the liver, pristanic acid is primarily metabolized through peroxisomal beta-oxidation to produce propionyl-CoA. This process involves multiple rounds of oxidation that convert pristanic acid into medium-chain fatty acids, which are further oxidized in mitochondria to yield carbon dioxide and water .
  • Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Pristanic acid acts as a natural ligand for PPARα, a transcription factor involved in lipid metabolism and energy homeostasis. This interaction occurs in a concentration-dependent manner and plays a role in regulating genes associated with fatty acid oxidation .

Pristanic acid exhibits several biological activities:

  • Ligand for PPARα: As mentioned, pristanic acid activates PPARα, influencing metabolic pathways related to lipid metabolism .
  • Role in Disorders: Accumulation of pristanic acid is associated with certain inherited metabolic disorders such as Zellweger syndrome and adult Refsum disease. These conditions arise from deficiencies in peroxisomal functions that impair the oxidation of branched-chain fatty acids .

Pristanic acid can be synthesized through both natural and synthetic pathways:

  • Natural Sources: In humans, pristanic acid is derived from dietary intake (particularly from ruminant fats) or produced via the alpha-oxidation of phytanic acid. Phytanic acid itself is obtained from the diet or synthesized from phytol .
  • Synthetic Methods: Laboratory synthesis of pristanic acid can involve complex organic reactions typically used to create branched-chain fatty acids. Specific methodologies may include alkylation reactions or the use of specialized catalysts to achieve the desired branched structure.

Pristanic acid has various applications:

  • Biomarker for Metabolic Disorders: Due to its association with specific metabolic disorders, pristanic acid levels can serve as biomarkers for diagnosing conditions like Zellweger syndrome and adult Refsum disease .
  • Research Tool: Its role as a ligand for PPARα makes pristanic acid valuable in research related to metabolic diseases and pharmacology, particularly in studies investigating lipid metabolism and energy regulation.

Pristanic acid shares structural similarities with several other branched-chain fatty acids. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
Phytanic Acid3,7,11,15-tetramethylhexadecanoic acidPrecursor to pristanic acid; cannot undergo beta-oxidation directly.
2-Methylhexanoic AcidA six-carbon chain with a methyl groupShorter chain length; different metabolic pathways.
3-Methylbutanoic AcidA four-carbon chain with a methyl groupShorter chain; primarily involved in different metabolic processes.
2-Ethylhexanoic AcidAn eight-carbon chain with an ethyl groupUsed as a solvent; different applications compared to pristanic acid.

Pristanic acid's unique structure with multiple methyl branches distinguishes it from these compounds, influencing its metabolic pathways and biological activities.

Pristanic acid was first isolated from butterfat by R. P. Hansen and J. D. Morrison in 1964. Its name derives from pristane, a hydrocarbon (2,6,10,14-tetramethylpentadecane) initially extracted from shark liver, named after the Latin pristis (shark). Structurally, pristanic acid is a saturated, branched fatty acid with methyl groups at carbons 2, 6, 10, and 14, distinguishing it from linear-chain fatty acids.

Early studies identified its presence in diverse biological sources, including freshwater sponges, krill, whales, and human milk fat. These findings established pristanic acid as a minor but ubiquitous component of lipid systems.

Taxonomic Position in Branched-Chain Fatty Acid Research

Branched-chain fatty acids (BCFAs) are categorized by their branching patterns:

  • Iso-BCFAs: Methyl branch on the penultimate carbon (e.g., 2-methylpentadecanoic acid).
  • Anteiso-BCFAs: Methyl branch on the antepenultimate carbon (e.g., 3-methylpentadecanoic acid).
  • Multi-methyl BCFAs: Containing ≥2 methyl groups, such as pristanic acid.

Pristanic acid belongs to the multi-methyl BCFA subgroup, characterized by four methyl branches along a 15-carbon chain. This structural complexity contrasts with simpler iso- or anteiso-BCFAs, which dominate bacterial membranes and ruminant fats.

Evolution of Scientific Understanding

Early Metabolic Insights

Pristanic acid’s metabolism was initially linked to phytanic acid, a related branched-chain fatty acid. Phytanic acid undergoes α-oxidation in peroxisomes to form pristanic acid, which is then degraded via β-oxidation to propionyl-CoA. This pathway clarified its role in lipid metabolism and highlighted its dependency on peroxisomal function.

Advances in Receptor Biology

A pivotal discovery revealed pristanic acid as a natural ligand for peroxisome proliferator-activated receptor alpha (PPARα). At physiological concentrations (1–3 μM), it activates PPARα, inducing gene expression linked to fatty acid oxidation and energy homeostasis. This interaction positions pristanic acid as a regulator of metabolic pathways.

Disease-Related Accumulation

Pristanic acid accumulation was observed in peroxisomal disorders, including Zellweger syndrome and Refsum disease. In these conditions, impaired β-oxidation leads to elevated plasma levels, serving as a diagnostic biomarker.

Current Research Significance

Peroxisomal Disorders and Diagnostic Biomarkers

Pristanic acid’s ratio to phytanic acid (pristanate/phytanate) is critical for diagnosing bifunctional protein deficiency and 3-oxoacyl-CoA thiolase deficiency. Elevated ratios indicate defective β-oxidation of pristanic acid, guiding targeted therapies.

Receptor Activation and Metabolic Regulation

PPARα activation by pristanic acid modulates genes involved in:

  • Fatty acid oxidation: Acyl-CoA oxidase, carnitine palmitoyltransferase.
  • Glucose metabolism: Phosphoenolpyruvate carboxykinase.
    This regulatory role underscores its potential in metabolic disease research.

Neurotoxicity and Cellular Dysfunction

Recent studies highlight pristanic acid’s cytotoxic effects on brain cells, including astrocytes and neurons. At concentrations >50 μM, it induces mitochondrial depolarization, reactive oxygen species (ROS) generation, and Ca²⁺ deregulation. These mechanisms may contribute to neurological symptoms in peroxisomal disorders.

Endogenous Production Pathways

Alpha-Oxidation of Phytanic Acid

Pristanic acid biosynthesis in mammals occurs exclusively through the alpha-oxidation pathway of phytanic acid, a branched-chain fatty acid obtained from dietary sources [6]. This metabolic process takes place entirely within peroxisomes, specialized subcellular organelles responsible for fatty acid metabolism [11]. The alpha-oxidation pathway represents the primary mechanism by which the human body produces pristanic acid endogenously, as pristanic acid cannot be synthesized through alternative metabolic routes [2].

The alpha-oxidation process is essential because phytanic acid, due to its methyl group at the beta position, cannot undergo conventional beta-oxidation [13]. Instead, the terminal carboxyl group must first be removed through alpha-oxidation, yielding pristanic acid as the final product [18]. This pathway is critical for the metabolism of 3-methyl-branched fatty acids, which would otherwise accumulate in tissues [10].

The complete alpha-oxidation machinery is localized within peroxisomes, making these organelles indispensable for pristanic acid production [15]. Studies have demonstrated that peroxisomal dysfunction results in impaired pristanic acid formation, confirming the exclusive peroxisomal location of this biosynthetic pathway [42].

Enzymatic Conversion Mechanisms

The enzymatic conversion of phytanic acid to pristanic acid involves a precisely orchestrated sequence of four distinct enzymatic reactions [11]. The first step requires the activation of phytanic acid to phytanoyl-coenzyme A through the action of acyl-coenzyme A synthetase, utilizing coenzyme A, adenosine triphosphate, and magnesium ions as cofactors [19].

The second step involves phytanoyl-coenzyme A hydroxylase, encoded by the phytanoyl-coenzyme A 2-hydroxylase gene [38]. This enzyme catalyzes the 2-hydroxylation of phytanoyl-coenzyme A to form 2-hydroxyphytanoyl-coenzyme A [20]. The reaction requires iron(II), 2-oxoglutarate, molecular oxygen, and ascorbate as essential cofactors [16]. This hydroxylase belongs to the family of iron(II)-dependent oxygenases and represents the rate-limiting step in pristanic acid biosynthesis [20].

The third enzymatic step is catalyzed by 2-hydroxyacyl-coenzyme A lyase, also known as 2-hydroxyphytanoyl-coenzyme A lyase [41]. This thiamine pyrophosphate-dependent enzyme cleaves the carbon-carbon bond between the first and second carbon atoms of 2-hydroxyphytanoyl-coenzyme A, producing pristanal and formyl-coenzyme A [43]. The formyl-coenzyme A is subsequently converted to formate and eventually to carbon dioxide [11].

The final step involves the oxidation of pristanal to pristanic acid by aldehyde dehydrogenase [15]. This peroxisomal enzyme utilizes nicotinamide adenine dinucleotide as a cofactor and completes the conversion process [15]. Research has conclusively demonstrated that all four enzymatic steps occur within peroxisomes, establishing the complete subcellular localization of the pristanic acid biosynthetic pathway [15].

StepEnzymeSubstrateProductCofactors/Requirements
1Acyl-coenzyme A synthetasePhytanic acidPhytanoyl-coenzyme ACoenzyme A, adenosine triphosphate, magnesium ions
2Phytanoyl-coenzyme A hydroxylasePhytanoyl-coenzyme A2-hydroxyphytanoyl-coenzyme AIron(II), 2-oxoglutarate, molecular oxygen, ascorbate
32-hydroxyacyl-coenzyme A lyase2-hydroxyphytanoyl-coenzyme APristanal + Formyl-coenzyme AThiamine pyrophosphate
4Aldehyde dehydrogenasePristanalPristanic acidNicotinamide adenine dinucleotide

Dietary Sources and Nutritional Aspects

Distribution in Food Categories

Pristanic acid occurs naturally in various food categories, with the highest concentrations found in animal-derived products [2]. The distribution of pristanic acid in foods reflects the metabolic processes of ruminant animals and marine organisms that produce this compound through their digestive systems [25]. Dairy products consistently demonstrate the highest pristanic acid content among all food categories, followed by meat products from ruminant animals [24].

The presence of pristanic acid in foods is directly related to the dietary habits of the source animals, particularly their consumption of chlorophyll-containing plant materials [27]. Ruminant animals possess specialized gut bacteria that convert chlorophyll-derived compounds into phytanic acid, which is subsequently processed to pristanic acid through endogenous metabolism [24]. This biological process explains the predominant occurrence of pristanic acid in products derived from cattle, sheep, and goats [23].

Marine food sources also contain pristanic acid, though the concentrations vary significantly among different species [2]. The compound has been identified in various marine organisms, including krill, which serve as important dietary sources in certain populations [32]. Freshwater organisms, such as sponges and earthworms, also contain pristanic acid, indicating widespread natural occurrence across diverse biological systems [2].

Dairy and Ruminant Fat Content

Dairy products represent the most significant dietary source of pristanic acid, with butter containing the highest concentrations among commonly consumed foods [24]. Research has demonstrated that butter can contain approximately 24 to 177 milligrams of pristanic acid per 100 grams of total lipids, with considerable variation depending on the feeding practices of dairy cattle [22]. The pristanic acid content in butter is directly influenced by the amount of chlorophyll-containing feed consumed by the source animals [27].

Whole milk contains approximately 9.7 milligrams of pristanic acid per 100 grams of total lipids, reflecting its 3 percent fat content [28]. The concentration increases proportionally with the fat content of milk products, making full-fat dairy products more significant sources of pristanic acid compared to low-fat alternatives [21]. Hard cheeses typically contain around 98.9 milligrams of pristanic acid per 100 grams of total lipids, though this varies considerably among different cheese types [36].

Cream-based products generally contain approximately 11.0 milligrams of pristanic acid per 100 grams of total lipids [28]. The variation in pristanic acid content among dairy products reflects differences in processing methods, fat content, and the dietary composition of the source animals [22]. Seasonal variations in animal feed composition also contribute to fluctuations in pristanic acid concentrations throughout the year [27].

Ruminant meat products, particularly beef, contain approximately 33.1 milligrams of pristanic acid per 100 grams of total lipids [28]. Lamb and mutton typically contain higher concentrations than beef, though precise quantitative data remains limited [23]. The pristanic acid content in ruminant fats is considered a significant component of diets rich in animal products [23].

Food CategorySpecific FoodPristanic Acid Content (mg/100g total lipids)Reference Note
Dairy ProductsButter24-177Variable based on animal diet
Dairy ProductsWhole milk9.73% fat content
Dairy ProductsHard cheeses98.9Varies by type
Dairy ProductsCream products11.0Variable fat content
Meat ProductsBeef33.1Ruminant source
Meat ProductsLambHigher than beefLimited quantitative data

Marine Food Sources

Marine organisms represent another important category of pristanic acid-containing foods, though the concentrations and distribution patterns differ significantly from terrestrial sources [2]. Krill, small marine crustaceans, have been identified as notable sources of pristanic acid in marine ecosystems [32]. These organisms accumulate pristanic acid through their consumption of phytoplankton and other marine microorganisms that contain chlorophyll-derived compounds [32].

Fatty fish species contain variable amounts of pristanic acid, with concentrations depending on their dietary habits and position in the marine food chain [29]. Fish that consume krill or other pristanic acid-containing organisms tend to have higher tissue concentrations [25]. The pristanic acid content in marine fish also varies seasonally, reflecting changes in their food sources and feeding behaviors [32].

Freshwater sponges have been documented to contain pristanic acid, indicating that this compound occurs naturally in diverse aquatic environments [2]. Marine sponges and other filter-feeding organisms concentrate pristanic acid from their surrounding water through their feeding mechanisms [25]. The presence of pristanic acid in these organisms demonstrates the compound's widespread distribution in aquatic ecosystems [2].

Research has shown that pristanic acid concentrations in marine organisms are influenced by environmental factors, including water temperature, nutrient availability, and seasonal variations in plankton populations [32]. These factors contribute to the variability observed in pristanic acid content among different marine food sources [32].

Estimated Dietary Intake in Different Populations

Dietary intake of pristanic acid varies considerably among different populations, primarily reflecting differences in consumption patterns of dairy products and ruminant meat [29]. Western diets typically provide between 10 to 30 milligrams of pristanic acid per day, with the majority derived from dairy products [29]. This intake level represents the baseline for populations with moderate consumption of animal-derived foods [29].

Finnish male populations, as documented in the Alpha-Tocopherol Beta-Carotene Cancer Prevention study, demonstrate higher pristanic acid intake levels, averaging approximately 100 to 150 milligrams per day [28]. The study revealed a range from 64 to 199 milligrams per day across different quartiles, reflecting the population's higher consumption of dairy products [28]. This elevated intake pattern is characteristic of Northern European dietary habits [24].

North Carolina population studies have documented pristanic acid intake ranges of 43 to 64 milligrams per day for the middle tertile of consumers [29]. These values represent typical American dietary patterns and provide baseline data for pristanic acid exposure in United States populations [24]. The variation within this range reflects individual differences in dairy and meat consumption [29].

Dietary pattern analysis reveals significant differences in pristanic acid intake between omnivorous and plant-based diets [8]. Meat consumers demonstrate the highest pristanic acid intake levels, while vegetarians show moderate intake due to their continued consumption of dairy products [8]. Vegan populations exhibit the lowest pristanic acid intake, with minimal exposure limited to trace amounts in plant-derived foods [8].

The estimated intake of pristanic acid correlates strongly with dietary fat consumption, particularly saturated fat and dairy fat intake [24]. Butter consumption shows the strongest correlation with pristanic acid intake among all food categories [24]. These correlations provide important insights for understanding population-level exposure patterns and their potential health implications [24].

Population/StudyAverage Daily Intake (mg)Range (mg)Notes
Western diet (general)10-30VariableTypical dairy-containing diet
Finnish males (Alpha-Tocopherol Beta-Carotene study)100-15064-199 (quartiles)Higher dairy consumption
North Carolina studyVariable43-64 (middle tertile)United States population
Meat consumersHigherNot specifiedVersus vegetarians/vegans
VegetariansModerateNot specifiedSome dairy consumption
VegansLowestMinimalPlant-based diet only

Physical Description

Solid

XLogP3

8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

298.287180451 g/mol

Monoisotopic Mass

298.287180451 g/mol

Heavy Atom Count

21

Other CAS

1189-37-3

Wikipedia

Pristanic_acid

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]

Dates

Modify: 2023-08-15

Explore Compound Types